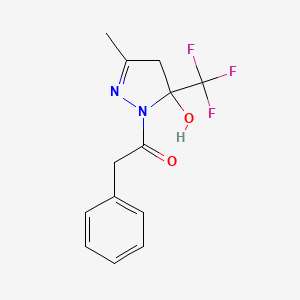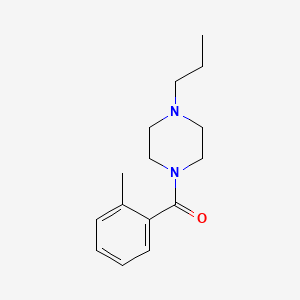
3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a pyrazolone derivative that has been used as a starting material for the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications due to its potential as a starting material for the synthesis of biologically active compounds. It has been used in the synthesis of pyrazolone derivatives with anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been used in the synthesis of compounds with potential anticancer activity.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is known that 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo metabolic conversion to a toxic metabolite, MPP+, which can selectively destroy dopaminergic neurons in the substantia nigra of the brain. This selective destruction of dopaminergic neurons is similar to the pathology observed in Parkinson's disease.
Biochemical and Physiological Effects:
3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce Parkinsonian-like symptoms in humans and animals. It selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been extensively studied in animal models of Parkinson's disease, making it a useful tool for studying the disease. However, 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several limitations for lab experiments. It is a toxic compound that can be hazardous to handle, and its use requires strict safety protocols. 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also a neurotoxin that can cause irreversible damage to dopaminergic neurons, making it unsuitable for long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is the development of new compounds that can selectively target dopaminergic neurons without causing neurotoxicity. Another direction is the use of 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the study of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the use of 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the study of the mechanisms of Parkinson's disease could lead to the development of new therapies for the disease.
Synthesemethoden
The synthesis of 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with phenylacetic acid and trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 3-methyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a white crystalline solid with a melting point of 142-143°C.
Eigenschaften
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-9-8-12(20,13(14,15)16)18(17-9)11(19)7-10-5-3-2-4-6-10/h2-6,20H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKMIFMGOVPNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)